molecular formula C5H5Cl2N3 B010981 3,5-Dichloro-2-hydrazinylpyridine CAS No. 104408-23-3

3,5-Dichloro-2-hydrazinylpyridine

Cat. No. B010981
M. Wt: 178.02 g/mol
InChI Key: ZHHZCBPODAZZOL-UHFFFAOYSA-N
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Patent
US06551682B1

Procedure details

A reaction flask was loaded with 2,3,5-trichloropyridine (11.2 g) and ethanol (12 ml), followed by dropwise addition of hydrazine monohydrate. (9.2 g) to the flask in one hour with stirring. After stirring overnight, the reaction mixture was filtrated and the filtrate was condensed to precipitate crystals. The crystals were filtrated for collection and air-dried to give 3,5-dichloro-2-hydrazinopyridine (9.0 g).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1.O.[NH2:11][NH2:12]>C(O)C>[Cl:8][C:7]1[C:2]([NH:11][NH2:12])=[N:3][CH:4]=[C:5]([Cl:9])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
(9.2 g) to the flask in one hour with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtrated
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The crystals were filtrated for collection
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Cl)NN
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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